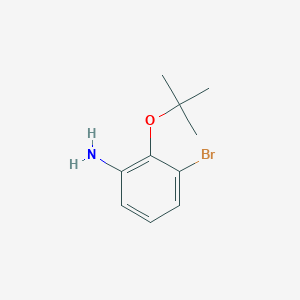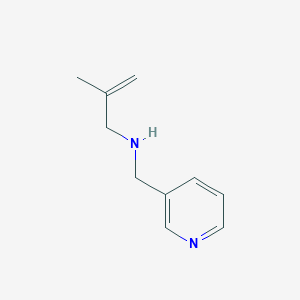
(2-Methylprop-2-en-1-yl)(pyridin-3-ylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylprop-2-en-1-yl)(pyridin-3-ylmethyl)amine is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol . This compound is characterized by the presence of a pyridine ring and an amine group, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylprop-2-en-1-yl)(pyridin-3-ylmethyl)amine typically involves the reaction of pyridine-3-carboxaldehyde with 2-methylprop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Quality control measures such as NMR, HPLC, and LC-MS are employed to ensure the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylprop-2-en-1-yl)(pyridin-3-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different oxidation states.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield different amines, and substitution may yield various substituted derivatives .
Aplicaciones Científicas De Investigación
(2-Methylprop-2-en-1-yl)(pyridin-3-ylmethyl)amine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biological processes and pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Methylprop-2-en-1-yl)(pyridin-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes. The pyridine ring can also participate in π-π interactions and other non-covalent interactions, further modulating its activity .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: This compound has a similar structure but with a pyrrolidine ring instead of a pyridine ring.
(Prop-2-yn-1-yl)(pyridin-3-ylmethyl)amine: This compound has a prop-2-yn-1-yl group instead of a 2-methylprop-2-en-1-yl group.
Uniqueness
The uniqueness of (2-Methylprop-2-en-1-yl)(pyridin-3-ylmethyl)amine lies in its specific structure, which imparts distinct chemical and biological properties. The presence of both the pyridine ring and the amine group allows for versatile reactivity and a wide range of applications in various fields .
Propiedades
Fórmula molecular |
C10H14N2 |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-methyl-N-(pyridin-3-ylmethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H14N2/c1-9(2)6-12-8-10-4-3-5-11-7-10/h3-5,7,12H,1,6,8H2,2H3 |
Clave InChI |
UIIFOSPYBFVXQP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CNCC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


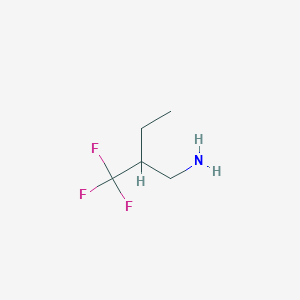
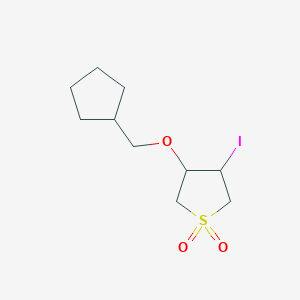
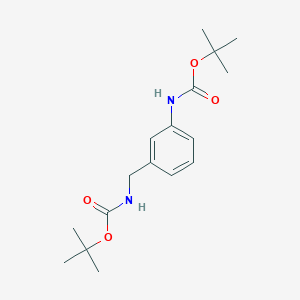

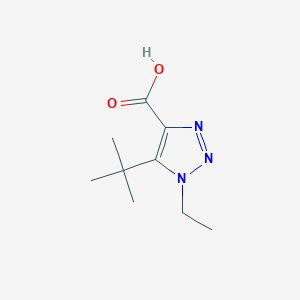
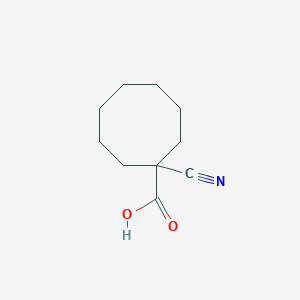
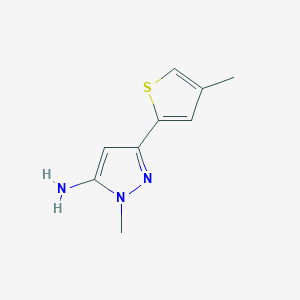
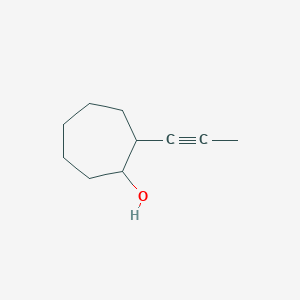
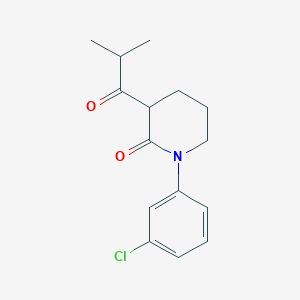
amine](/img/structure/B13305428.png)
![5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid](/img/structure/B13305435.png)
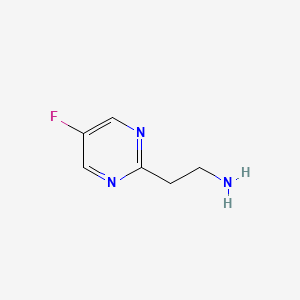
![(17S,18S)-20-[2-[[(1S)-5-amino-1-carboxypentyl]amino]-2-oxoethyl]-18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B13305449.png)
